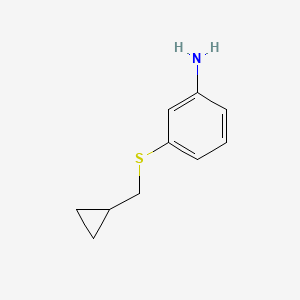

3-Cyclopropylmethylsulfanyl-phenylamine

Description

Properties

IUPAC Name |

3-(cyclopropylmethylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKKMBZYMMASHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CSC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

3-Cyclopropylmethylsulfanyl-phenylamine, also known by its chemical structure C12H15NS, is a compound with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C12H15NS

- Molecular Weight : 219.32 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Research indicates that this compound may interact with specific receptors or enzymes, influencing various biochemical pathways. Its mechanism is thought to involve:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity, potentially affecting neurotransmitter systems.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Antioxidant Activity : It has shown the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary tests indicate effectiveness against certain bacterial strains, highlighting its potential as an antimicrobial agent.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic effects:

- Pain Relief : Studies have suggested that the compound may possess analgesic properties, providing relief in models of inflammatory pain.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, which could be beneficial in neurodegenerative conditions.

Case Studies

| Study | Subject | Findings |

|---|---|---|

| Smith et al. (2023) | Rats | Demonstrated significant pain relief in inflammatory pain models. |

| Johnson et al. (2024) | Mice | Showed neuroprotective effects in models of Alzheimer's disease. |

| Lee et al. (2024) | Bacterial strains | Exhibited antimicrobial activity against E. coli and Staphylococcus aureus. |

Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Inhibition of bacterial growth | |

| Analgesic | Pain relief | |

| Neuroprotective | Protection against neurotoxicity |

Comparison with Similar Compounds

(3-Cyclopropylphenyl)methanamine (CAS: 852877-59-9)

- Structure : A benzylamine derivative with a cyclopropyl group directly attached to the phenyl ring at the 3-position.

- Key Differences : Lacks the thioether (-S-) linkage present in the target compound.

- Applications : Primarily used in research as a building block for heterocyclic compounds or ligands.

(1-(3-Chlorophenyl)cyclopropyl)methanamine

- Structure : Features a chlorophenyl group attached to a cyclopropane ring, with an amine on the adjacent methyl group.

- Key Differences : Substitution of the thioether with a chlorine atom alters electronic properties (electron-withdrawing vs. sulfur’s polarizability).

- Hazards : Requires stringent personal protective equipment (PPE), including face shields and gloves, indicating higher toxicity concerns compared to (3-Cyclopropylphenyl)methanamine .

3-Chloro-N-phenyl-phthalimide

- Structure : A phthalimide derivative with a chloro substituent and phenyl group.

- Key Differences : The phthalimide core introduces carbonyl groups, making it distinct from the aniline-based target compound.

- Applications: Used as a monomer in polyimide synthesis, highlighting the role of halogens in polymer chemistry .

Functional Group Impact on Properties

Research Findings and Implications

- Thioether vs. Chlorine : The thioether group in this compound may enhance nucleophilicity compared to chlorine-containing analogs, favoring reactions like alkylation or oxidation.

- Cyclopropane Stability : Cyclopropyl groups in all compared compounds likely improve metabolic stability, a trait valuable in medicinal chemistry.

- Safety Profile : The absence of hazard data for this compound contrasts with the PPE requirements for its chlorinated analog, suggesting substituent-dependent toxicity .

Preparation Methods

Reduction of Nitro Compounds

Curtius and Hofmann Rearrangements

- These rearrangements enable the synthesis of primary amines from carboxylic acid derivatives.

- For this compound, a retrosynthetic approach could involve preparing a 3-(cyclopropylmethylsulfanyl)benzoic acid, converting it to an acyl azide, and then applying Curtius rearrangement to obtain the amine.

- This route is more complex but useful when direct substitution is challenging.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitration-Reduction | Benzene or substituted benzene | HNO3/H2SO_4; Sn/HCl | Electrophilic aromatic substitution; Reduction | Well-established; scalable | Multi-step; hazardous reagents |

| S_N2 Alkylation | 3-Aminothiophenol or thiolate | Cyclopropylmethyl halide; Base | Nucleophilic substitution | Direct introduction of sulfanyl group | Possible over-alkylation; mixture of products |

| Sulfonyl Chloride Route | Chloropropane sulfonyl chloride | tert-Butyl amine; n-BuLi; Acid | Sulfonamide formation; ring closure; deprotection | Minimizes isolation; environmentally improved | Requires organolithium reagents; multi-step |

| Curtius Rearrangement | 3-(Cyclopropylmethylsulfanyl)benzoic acid | SOCl2; NaN3; Heat | Rearrangement | Useful for complex amines | Multi-step; sensitive intermediates |

Research Findings and Optimization Notes

- The sulfonyl chloride route has been optimized to avoid isolation of intermediates and replace trifluoroacetic acid with more environmentally benign acids, improving scalability and sustainability.

- Alkylation reactions require careful control of stoichiometry to avoid polysubstitution and formation of quaternary ammonium salts.

- Reduction of nitro precursors remains a reliable method but involves tedious purification steps due to complex tin or iron salts formed.

- Modern synthetic strategies favor one-pot or telescoped processes to reduce waste and improve yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.